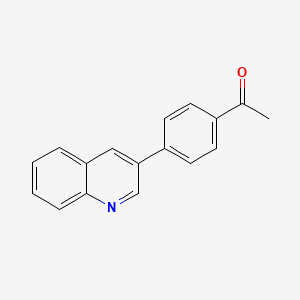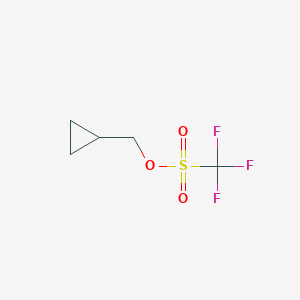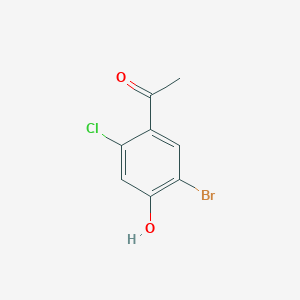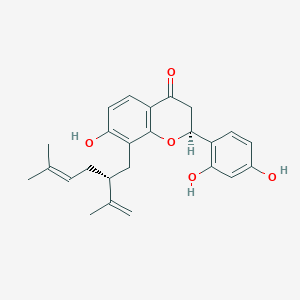
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which contribute to its specific chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one typically involves multiple steps, including the formation of the chroman ring and the introduction of various functional groups. One common synthetic route involves the following steps:
Formation of the chroman ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the hydroxy groups: The hydroxy groups at positions 2, 4, and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the side chain: The side chain containing the prop-1-en-2-yl and hex-4-en-1-yl groups can be introduced through a series of alkylation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, strong acids or bases.
Major Products Formed
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
Applications De Recherche Scientifique
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one involves its interaction with various molecular targets and pathways. Key mechanisms include:
Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer activity: The compound can induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Naringenin: A flavonoid known for its antioxidant and anticancer effects.
Uniqueness
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is unique due to its specific structural features, such as the presence of the prop-1-en-2-yl and hex-4-en-1-yl side chains, which contribute to its distinct chemical reactivity and biological activities. These structural elements may enhance its potency and selectivity in various applications compared to other similar flavonoids.
Propriétés
Formule moléculaire |
C25H28O5 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-6-16(15(3)4)11-20-21(27)10-9-19-23(29)13-24(30-25(19)20)18-8-7-17(26)12-22(18)28/h5,7-10,12,16,24,26-28H,3,6,11,13H2,1-2,4H3/t16-,24+/m1/s1 |
Clé InChI |
JUKXEUCJMRWMTL-GYCJOSAFSA-N |
SMILES isomérique |
CC(=CC[C@H](CC1=C(C=CC2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
SMILES canonique |
CC(=CCC(CC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


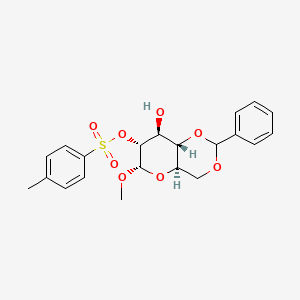
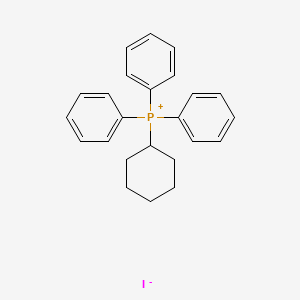
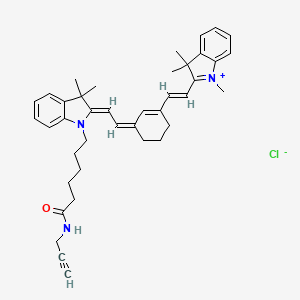

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)

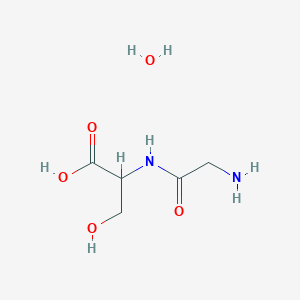

![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)

